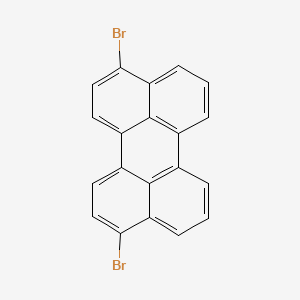
3,10-Dibromoperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-Dibromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two bromine atoms at the 3 and 10 positions of the perylene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dibromoperylene typically involves the bromination of perylene. One common method is the direct bromination of perylene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed to purify the product .
化学反応の分析
Types of Reactions
3,10-Dibromoperylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substituted Perylenes: Products with various functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer bromine atoms or additional hydrogen atoms.
科学的研究の応用
3,10-Dibromoperylene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and solar cells.
作用機序
The mechanism of action of 3,10-Dibromoperylene is primarily related to its electronic properties. The bromine atoms influence the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound absorbs light and undergoes electronic transitions, which can be harnessed for various technological applications .
類似化合物との比較
Similar Compounds
3,9-Dibromoperylene: Another brominated derivative with bromine atoms at the 3 and 9 positions.
1,6,7,12-Tetrachloroperylene: A chlorinated derivative with chlorine atoms at the 1, 6, 7, and 12 positions.
Perylene-3,4,9,10-tetracarboxylic Acid Derivatives: Compounds with carboxylic acid groups at the 3, 4, 9, and 10 positions.
Uniqueness
3,10-Dibromoperylene is unique due to the specific positioning of the bromine atoms, which significantly affects its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions and photophysical behavior .
特性
CAS番号 |
85514-20-1 |
|---|---|
分子式 |
C20H10Br2 |
分子量 |
410.1 g/mol |
IUPAC名 |
3,10-dibromoperylene |
InChI |
InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
InChIキー |
OVMHRVBCZFDXIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)

![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
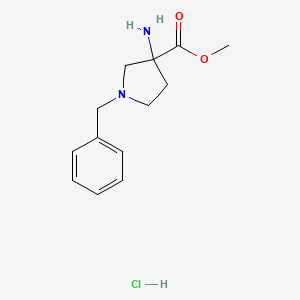
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
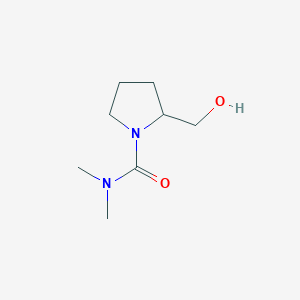
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
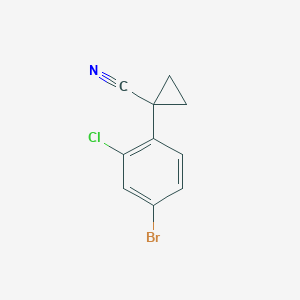
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)

![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
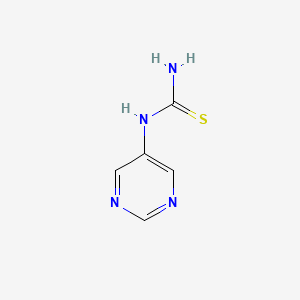
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
